molecular formula C12H18F3NO4 B14778993 O1-tert-butyl O3-methyl cis-5-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate

O1-tert-butyl O3-methyl cis-5-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate

Cat. No.: B14778993
M. Wt: 297.27 g/mol
InChI Key: LABCETURUGFGHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O1-tert-butyl O3-methyl cis-5-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate is a chemical compound with the molecular formula C12H18F3NO4 and a molecular weight of 297.27 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a pyrrolidine ring, along with tert-butyl and methyl ester groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of O1-tert-butyl O3-methyl cis-5-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate involves several steps. One common synthetic route includes the reaction of a pyrrolidine derivative with tert-butyl and methyl ester groups under specific reaction conditions. The reaction typically requires the use of reagents such as trifluoromethylating agents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

O1-tert-butyl O3-methyl cis-5-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

O1-tert-butyl O3-methyl cis-5-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of O1-tert-butyl O3-methyl cis-5-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

O1-tert-butyl O3-methyl cis-5-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate can be compared with other similar compounds, such as:

The presence of the trifluoromethyl group in this compound makes it unique and enhances its stability and reactivity compared to similar compounds.

Properties

Molecular Formula

C12H18F3NO4

Molecular Weight

297.27 g/mol

IUPAC Name

1-O-tert-butyl 3-O-methyl 5-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate

InChI

InChI=1S/C12H18F3NO4/c1-11(2,3)20-10(18)16-6-7(9(17)19-4)5-8(16)12(13,14)15/h7-8H,5-6H2,1-4H3

InChI Key

LABCETURUGFGHO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(F)(F)F)C(=O)OC

Origin of Product

United States

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